N-(4-Diethylsulfamoyl-phenyl)-2-(2-oxo-benzooxazol-3-yl)-acetamide
Description
Core Structural Components
The molecule integrates three primary subunits:
- Benzoxazol-2-one scaffold : A bicyclic system with oxygen at position 1 and nitrogen at position 3. The 2-oxo group induces conjugation across the heterocycle, stabilizing the planar geometry observed in crystallographic studies.
- Acetamide linker : A methylene bridge (-CH$$_2$$-) connects the benzoxazole nitrogen to a carbonyl group. This spacer enables rotational freedom while maintaining electronic communication between the aromatic and sulfamoyl domains.
- 4-Diethylsulfamoyl-phenyl group : A para-substituted benzene ring bearing a sulfonamide group with two ethyl substituents. The sulfonamide’s electron-withdrawing nature polarizes the phenyl ring, influencing intermolecular interactions.
Electronic and Steric Effects
The diethylsulfamoyl group creates steric hindrance around the sulfonamide nitrogen, restricting free rotation of the ethyl groups. Density functional theory (DFT) models suggest partial double-bond character in the S-N bond (1.45 Å), consistent with resonance stabilization between sulfur and nitrogen. Conjugation extends from the benzoxazole’s carbonyl group (C=O, 1.22 Å) through the acetamide linker, evidenced by shortened C-N bond lengths (1.34 Å) in the amide group.
Properties
Molecular Formula |
C19H21N3O5S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C19H21N3O5S/c1-3-21(4-2)28(25,26)15-11-9-14(10-12-15)20-18(23)13-22-16-7-5-6-8-17(16)27-19(22)24/h5-12H,3-4,13H2,1-2H3,(H,20,23) |
InChI Key |
JQNPOCDRDFXZSY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Diethylsulfamoyl Aniline
The primary amine precursor, 4-diethylsulfamoyl aniline , is synthesized via sulfonylation of aniline derivatives. A typical procedure involves reacting aniline with diethylsulfamoyl chloride in dichloromethane under nitrogen atmosphere, catalyzed by triethylamine (TEA). The reaction is exothermic and requires cooling to 0–5°C to suppress side reactions. After 6 hours, the product is isolated by aqueous workup (yield: 78–85%).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–5°C |
| Catalyst | Triethylamine (1.2 eq) |
| Solvent | Dichloromethane |
| Yield | 78–85% |
Synthesis of 2-Chloro-N-(4-diethylsulfamoyl-phenyl)acetamide
The intermediate 2-chloro-N-(4-diethylsulfamoyl-phenyl)acetamide is prepared by acylating 4-diethylsulfamoyl aniline with 2-chloroacetyl chloride. The reaction proceeds in acetone at 40–45°C for 3–4 hours, with sodium bicarbonate as a base to neutralize HCl byproducts. The product precipitates upon cooling and is recrystallized from ethanol (yield: 70–75%).
Reaction Scheme:
Coupling with 2(3H)-Benzoxazolone
Synthesis of 2(3H)-Benzoxazolone
2(3H)-Benzoxazolone is synthesized by cyclizing o-aminophenol with urea at 160–180°C for 2 hours. The product is purified via sublimation or recrystallization from hot water (yield: 65–70%).
Spectral Characterization and Validation
Infrared Spectroscopy (IR)
¹H Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (ESI-MS)
Alternative Synthetic Routes
Microwave-Assisted Synthesis
A patent-described method employs microwave irradiation (100°C, 300 W) to accelerate the alkylation step, reducing reaction time to 1–2 hours with comparable yields (47–50%).
Solid-Phase Synthesis
Immobilizing 4-diethylsulfamoyl aniline on Wang resin enables iterative coupling and cleavage, though yields are lower (35–40%).
Challenges and Troubleshooting
-
Rotamer Formation : NMR spectra may show minor rotamers (0.6:1.2 ratio) due to restricted amide bond rotation.
-
Byproduct Formation : Excess 2-chloroacetyl chloride leads to diacetylation; stoichiometry must be tightly controlled.
Industrial-Scale Considerations
-
Solvent Recovery : Acetone is distilled and reused, reducing costs by 15–20%.
-
Waste Management : Aqueous HCl from neutralization is treated with Ca(OH)₂ to precipitate CaCl₂.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its effects at the molecular level.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its combination of sulfonamide and benzooxazolone groups. Below is a comparative analysis with key analogs:
Functional Group Impact on Pharmacological Properties
Sulfonamide vs. Halogen/Methoxy Groups: The diethylsulfamoyl group in the target compound may improve water solubility compared to halogenated (e.g., bromophenyl in ) or methoxy-substituted analogs. Sulfonamides are also known to enhance target binding via hydrogen bonding with residues like Asp or Glu in enzymes .
Benzooxazolone vs. Pyridazinone/Quinazoline: The benzooxazolone ring’s electron-deficient nature may facilitate π-π stacking with aromatic residues in target proteins, similar to quinazoline sulfonyl derivatives () . Pyridazinone-based analogs () exhibit agonist activity at formyl peptide receptors (FPR1/FPR2), suggesting the target compound’s benzooxazolone could similarly modulate receptor signaling but with altered specificity .
Acetamide Linker Flexibility :
Pharmacokinetic and Physicochemical Considerations
- Hydrogen Bonding and Crystallinity :
The diethylsulfamoyl group may form intermolecular hydrogen bonds (e.g., N–H⋯O or S=O⋯H–N), as observed in acetamide crystal structures (). Such interactions can influence crystallinity and stability but may reduce bioavailability compared to less polar analogs . - Metabolic Stability: The benzooxazolone ring is prone to hydrolysis, whereas benzothiazole () and pyridazinone () derivatives exhibit varying metabolic stability depending on substituents.
Contradictions and Limitations in Data
- Activity Discrepancies: While quinazoline sulfonyl acetamides () show potent anticancer activity, structurally similar pyridazinone derivatives () target entirely different pathways (FPR receptors). This highlights the challenge in predicting the target compound’s biological role without empirical data.
Biological Activity
Overview
N-(4-Diethylsulfamoyl-phenyl)-2-(2-oxo-benzooxazol-3-yl)-acetamide is a synthetic compound that exhibits a variety of biological activities. This compound is characterized by its complex structure, which integrates a diethylsulfamoyl group and a benzoxazole moiety, potentially contributing to its pharmacological properties.
Chemical Structure and Properties
The chemical formula of this compound is . It features a benzoxazole ring, known for its role in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer effects.
Anticancer Properties
The benzoxazole component is associated with anticancer activity. Compounds containing this moiety have been studied for their ability to inhibit cancer cell proliferation. For instance, benzoxazole derivatives have shown efficacy against breast cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The specific mechanisms by which this compound exerts anticancer effects require further investigation but may involve modulation of key signaling pathways.
Enzyme Inhibition
In vitro studies on related compounds suggest that this compound may act as an enzyme inhibitor. For example, some derivatives have been tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which is crucial for managing diabetes. Such inhibitory effects could position this compound as a potential therapeutic agent for metabolic disorders.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial properties of sulfamoyl compounds; found significant inhibition against Gram-positive bacteria. |
| Study 2 | Evaluated the anticancer effects of benzoxazole derivatives; reported apoptosis induction in breast cancer cell lines. |
| Study 3 | Analyzed enzyme inhibition; demonstrated that similar compounds effectively inhibited α-glucosidase activity. |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:
- Binding Affinity : The compound likely binds to active sites on enzymes or receptors, inhibiting their function.
- Cellular Uptake : The structural components may enhance cellular uptake, increasing bioavailability.
- Signal Modulation : It may modulate intracellular signaling pathways, affecting processes such as apoptosis and cell proliferation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-Diethylsulfamoyl-phenyl)-2-(2-oxo-benzooxazol-3-yl)-acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling and cyclization. Key steps include:
- Step 1 : Activation of the benzooxazolone moiety using carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions.
- Step 2 : Reaction with 4-diethylsulfamoyl aniline in aprotic solvents (e.g., DMF or DCM) at 0–25°C for 12–24 hours .
- Optimization : Control of pH (6.5–7.5) and temperature (≤30°C) minimizes side reactions like sulfonamide hydrolysis. Yield improvements (up to 75%) are achieved via iterative solvent screening (e.g., THF vs. toluene) .
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies key protons (e.g., diethylsulfamoyl NH at δ 2.8–3.1 ppm) and aromatic resonances.
- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is confirmed using reverse-phase C18 columns (ACN/water gradient, 0.1% TFA) .
- X-ray Crystallography : Single-crystal analysis (e.g., SHELX programs) resolves bond angles and torsional strain in the benzooxazolone ring .
Advanced Research Questions
Q. How do structural modifications of the benzooxazolone or diethylsulfamoyl groups influence biological activity?
- Methodological Answer :
- SAR Studies : Substitutions at the benzooxazolone 2-oxo position (e.g., halogenation) enhance antimicrobial potency (MIC ≤1 µg/mL against S. aureus). Conversely, replacing diethylsulfamoyl with methylsulfonyl reduces cytotoxicity in HEK293 cells (IC50 increase from 10 µM to >50 µM) .
- Data Table :
| Modification Site | Biological Activity (IC50) | Key Finding |
|---|---|---|
| Benzooxazolone (F-substituted) | 0.8 µM (EGFR inhibition) | Enhanced kinase selectivity |
| Diethylsulfamoyl → Methylsulfonyl | >50 µM (HEK293 cytotoxicity) | Reduced off-target effects |
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration in cell viability assays).
- Case Study : Anticancer activity (IC50 = 5 µM in HeLa cells) was unreproducible in later studies due to FBS interference. Re-evaluation under serum-free conditions confirmed activity (IC50 = 8 µM) .
- Recommendation : Standardize assay protocols (e.g., ATP-based vs. MTT) and validate target engagement via SPR or ITC .
Q. How can computational modeling predict binding modes with biological targets?
- Methodological Answer :
- Docking Studies : Molecular dynamics (MD) simulations (e.g., AutoDock Vina) model interactions with COX-2, showing hydrogen bonding between the sulfamoyl group and Arg120.
- Free Energy Calculations : MM-GBSA predicts ΔG = −9.2 kcal/mol, consistent with experimental IC50 values .
Methodological Challenges
Q. What solvent systems mitigate aggregation during solubility testing?
- Answer : The compound exhibits poor aqueous solubility (<10 µg/mL). Co-solvents (e.g., 20% PEG-400) or micellar formulations (0.5% Tween-80) improve solubility to >200 µg/mL without altering stability .
Q. How are crystallographic disorders addressed in X-ray structure refinement?
- Answer : SHELXL refinement with PART instructions resolves disorders in the diethylsulfamoyl group (occupancy ratio 60:40). Anisotropic displacement parameters (ADPs) are constrained to avoid overfitting .
Data-Driven Analysis
Q. What structural analogs show promise for comparative studies?
- Answer : Analogs with thiazole or pyrimidine cores exhibit overlapping bioactivity:
| Analog | Structural Feature | Activity (Target) |
|---|---|---|
| N-(4-Acetylphenyl)-2-[thienopyrimidinyl]acetamide | Thieno[2,3-d]pyrimidine | Antiproliferative (p38 MAPK) |
| 2-(Quinoxalinyl)-N-(4-methoxyphenyl)acetamide | Quinoxaline core | Antifungal (CYP51) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
